tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate
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Overview
Description
tert-Butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate: is a chemical compound with the molecular formula C14H25NO3S and a molecular weight of 287.42 g/mol . It is characterized by the presence of an azepane ring, a tert-butyl ester group, and an acetylsulfanyl moiety. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and acetylsulfanyl reagents under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond .
Industrial Production Methods: The synthesis involves standard organic chemistry techniques, including esterification and nucleophilic substitution reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetylsulfanyl group, yielding the corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of azepane derivatives on biological systems. It can be employed in the design of enzyme inhibitors or receptor modulators .
Medicine: While not directly used in medicine, the compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate involves its interaction with specific molecular targets. The acetylsulfanyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects .
Comparison with Similar Compounds
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl 4-((methylsulfonyl)oxy)azepane-1-carboxylate
Comparison:
- tert-Butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical reactivity compared to similar compounds with different substituents.
- The azepane ring structure provides a rigid framework, making it a valuable scaffold in medicinal chemistry .
This compound’s versatility and unique chemical properties make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(acetylsulfanylmethyl)azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3S/c1-11(16)19-10-12-6-5-8-15(9-7-12)13(17)18-14(2,3)4/h12H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAPQKUCPXWJNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1CCCN(CC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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